5'-Deoxyuridine

説明

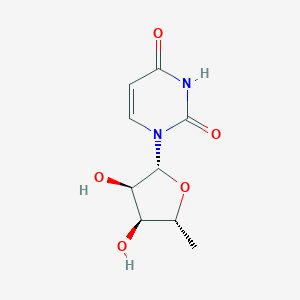

Structure

3D Structure

特性

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5/c1-4-6(13)7(14)8(16-4)11-3-2-5(12)10-9(11)15/h2-4,6-8,13-14H,1H3,(H,10,12,15)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUBAOANSQGKRHF-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332158 | |

| Record name | 5'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15958-99-3 | |

| Record name | 5'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis and Purification of 5'-Deoxyuridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5'-Deoxyuridine

This compound is a modified pyrimidine nucleoside that plays a crucial role in the landscape of medicinal chemistry and drug development. As an analogue of the naturally occurring 2'-deoxyuridine, its structural modification—the specific removal of the 5'-hydroxyl group—imparts unique biochemical properties. This seemingly subtle change can significantly alter its metabolic fate and interaction with cellular enzymes, making it a valuable building block for the synthesis of novel antiviral and anticancer agents. The development of robust and efficient methods for the synthesis and purification of this compound is, therefore, a critical endeavor for researchers aiming to explore its therapeutic potential and that of its derivatives.

This guide provides a comprehensive overview of the chemical synthesis and purification of this compound, with a focus on field-proven methodologies and the underlying chemical principles that ensure success. We will delve into the intricacies of selective deoxygenation, chromatographic purification, and rigorous analytical characterization.

Core Synthetic Strategy: The Barton-McCombie Deoxygenation

The selective removal of a primary hydroxyl group in a poly-functional molecule like a nucleoside presents a significant synthetic challenge. The presence of secondary hydroxyl groups at the 2' and 3' positions of the ribose ring necessitates a highly selective reaction. The Barton-McCombie deoxygenation is a powerful and widely adopted radical-mediated reaction that elegantly addresses this challenge.[1][2]

The Principle: This reaction facilitates the replacement of a hydroxyl group with a hydrogen atom.[3] It is not a direct conversion; instead, it proceeds through a two-step sequence:

-

Activation: The target hydroxyl group is first converted into a thiocarbonyl derivative, most commonly a xanthate or a thionoester.[4] This transformation renders the C-O bond susceptible to radical cleavage.

-

Radical Deoxygenation: The thiocarbonyl intermediate is then treated with a radical initiator (like azobisisobutyronitrile, AIBN) and a hydrogen atom donor (traditionally tributyltin hydride, Bu₃SnH).[1][2]

Causality in Application: The primary 5'-hydroxyl group of a protected uridine derivative is sterically more accessible and generally more reactive than the secondary 2' and 3'-hydroxyls, allowing for selective activation. The subsequent radical reaction is driven by the formation of a very stable tin-sulfur bond, which provides the thermodynamic impetus for the reaction to proceed to completion.[4] This method is highly efficient and compatible with a wide range of functional groups found in complex molecules like nucleosides.[1]

Visualizing the Barton-McCombie Reaction Mechanism

Caption: Overall workflow for the synthesis of this compound from Uridine.

Step 1: Protection of 2',3'-Hydroxyl Groups

To prevent side reactions, the vicinal 2' and 3'-hydroxyls of uridine are protected as an acetonide (isopropylidene ketal).

-

Materials:

-

Uridine

-

Anhydrous acetone

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid (catalyst)

-

-

Procedure:

-

Suspend uridine in anhydrous acetone.

-

Add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.

-

Stir the mixture at room temperature until the reaction is complete, as monitored by Thin-Layer Chromatography (TLC).

-

Quench the reaction with a mild base (e.g., triethylamine).

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting 2',3'-O-isopropylideneuridine by silica gel chromatography.

-

Step 2: Formation of the 5'-Xanthate Derivative

This step activates the 5'-hydroxyl group for the subsequent radical deoxygenation.

-

Materials:

-

2',3'-O-Isopropylideneuridine

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (THF)

-

Carbon disulfide (CS₂)

-

Methyl iodide (MeI)

-

-

Procedure:

-

Dissolve the protected uridine in anhydrous THF and cool to 0 °C.

-

Carefully add sodium hydride to the solution and stir for 30 minutes.

-

Add carbon disulfide and stir for an additional 2 hours at room temperature.

-

Cool the reaction back to 0 °C and add methyl iodide.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Step 3: Barton-McCombie Deoxygenation

This is the key step where the 5'-hydroxyl group is removed.

-

Materials:

-

5'-Xanthate derivative

-

Tributyltin hydride (Bu₃SnH)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous toluene

-

-

Procedure:

-

Dissolve the xanthate derivative in anhydrous toluene.

-

Add tributyltin hydride and AIBN.

-

Heat the reaction mixture to reflux (approx. 90-110 °C) under an inert atmosphere (e.g., argon).

-

Monitor the reaction progress by TLC. The reaction is typically complete within a few hours. [3] 5. Cool the reaction mixture and remove the solvent in vacuo. The crude product will contain tin byproducts.

-

Step 4: Deprotection

The final step is the removal of the isopropylidene protecting group to yield this compound.

-

Materials:

-

Crude protected this compound

-

Aqueous trifluoroacetic acid (TFA)

-

-

Procedure:

-

Dissolve the crude product in a mixture of TFA and water.

-

Stir at room temperature for 1-2 hours.

-

Neutralize the reaction with a base (e.g., saturated sodium bicarbonate).

-

Concentrate the mixture to obtain the crude this compound.

-

Purification of this compound

Rigorous purification is essential to obtain a final product suitable for biological and pharmaceutical applications. A multi-step approach combining chromatography and crystallization is often employed.

Protocol 1: Silica Gel Column Chromatography

This technique is used to separate the desired product from non-polar tin byproducts and other organic impurities.

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).

-

Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase and pack the column.

-

Dissolve the crude this compound in a minimal amount of the mobile phase (or a stronger solvent like methanol) and adsorb it onto a small amount of silica gel.

-

Load the dried silica with the adsorbed product onto the top of the column.

-

Elute the column with the mobile phase gradient, collecting fractions.

-

Analyze the fractions by TLC and combine those containing the pure product.

-

Evaporate the solvent to yield the partially purified this compound.

-

Protocol 2: Crystallization

Crystallization is an excellent final purification step to obtain a highly pure, crystalline solid.

-

Solvent System: Typically a mixture of a good solvent and a poor solvent (e.g., hot water, ethanol/water, or methanol/diethyl ether).

-

Procedure:

-

Dissolve the product from chromatography in a minimum amount of the hot "good" solvent.

-

Slowly add the "poor" solvent until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, then further cool in a refrigerator or freezer.

-

Collect the resulting crystals by filtration.

-

Wash the crystals with a small amount of the cold solvent mixture.

-

Dry the crystals under vacuum.

-

Characterization and Quality Control

The identity and purity of the final product must be confirmed using standard analytical techniques.

| Property | Value |

| Molecular Formula | C₉H₁₂N₂O₅ [5] |

| Molecular Weight | 228.20 g/mol [5] |

| IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]pyrimidine-2,4-dione [5] |

Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural confirmation. Expected signals include those for the uracil base protons (H-6 and H-5), the anomeric proton (H-1'), the sugar ring protons (H-2', H-3', H-4'), and the 5'-methyl group, which is a distinctive feature of the product. [6]* ¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon atoms and their chemical environments.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the product. The expected [M+H]⁺ ion would be at m/z 229.08. [7]

Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the final purity of the product.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile or methanol in water.

-

Detection: UV detection at 260 nm. [8]* Purity Specification: For drug development applications, purity should typically be >98%.

Troubleshooting and Field-Proven Insights

| Problem | Potential Cause | Solution |

| Low Yield in Deoxygenation | Incomplete reaction; degradation of radical initiator. | Ensure an inert atmosphere and freshly distilled toluene. Add AIBN in portions over the course of the reaction. |

| Difficult Removal of Tin Byproducts | Tin compounds are often non-polar and sticky. | After the reaction, quench with a saturated aqueous solution of potassium fluoride (KF). This will precipitate tributyltin fluoride, which can be removed by filtration through Celite. [2] |

| Incomplete Deprotection | Insufficient acid or reaction time. | Monitor the deprotection step carefully by TLC or HPLC. If necessary, increase the reaction time or the concentration of the acid. |

| Product Oiling Out During Crystallization | Impurities present; incorrect solvent system. | Ensure the product is sufficiently pure before attempting crystallization. Screen a wider range of solvent systems. |

References

- Benchchem. (2025).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 444437, this compound. PubChem.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13712, Deoxyuridine. PubChem.

- Larsson, A., et al. (1998). Crystallization and preliminary crystallographic analysis of deoxyuridine 5′-triphosphate nucleotidohydrolase from Bacillus subtilis. Acta Crystallographica Section D: Biological Crystallography, 54(Pt 1), 119-121.

- Benchchem. (2025). An In-depth Spectroscopic and Biological Analysis of 5'-Amino-5'-deoxyuridine. Benchchem.

- Boutonnet, N., et al. (1993). Synthesis of Uridine and 2'-Deoxyuridine Mono- and Tri-phosphates Alkylated in Position 5 by Glycosides of a-D-Mannose and N-Ace. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-8.

- Grokipedia. (n.d.).

- Wiley-VCH. (n.d.). This compound - Optional[1H NMR] - Spectrum. SpectraBase.

- Shealy, Y. F., et al. (1986). Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine and of 5-ethynyl-2'-deoxyuridine. Journal of Medicinal Chemistry, 29(1), 79-84.

- ResearchGate. (n.d.). Instantaneous preparation of radiolabeled 5-iodo-2′-deoxyuridine.

- Sharma, R. A., & Bobek, M. (1975). Synthesis of 5-vinyluridine and 5-vinyl-2'-deoxyuridine as new pyrimidine nucleoside analogs. The Journal of Organic Chemistry, 40(17), 2377-2379.

- Alfa Chemistry. (n.d.).

- NROChemistry. (n.d.). Barton-McCombie Reaction: Mechanism & Examples. NROChemistry.

- Kampf, A., et al. (1976). Synthesis of 5-substituted 2'-deoxyuridines. Journal of Medicinal Chemistry, 19(7), 903-908.

- Chemistry LibreTexts. (2022). II. Deoxygenation: The Barton-McCombie Reaction. Chemistry LibreTexts.

- Wikipedia. (n.d.).

- Tsou, K. C., et al. (1979). Synthesis of 5-fluoro-2'-deoxyuridine-5'-carboxylic acid and its derivatives. Journal of Medicinal Chemistry, 22(8), 1022-1025.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98561, 5-Formyl-2'-deoxyuridine. PubChem.

- Kumar, A., et al. (2018). 5-Alkynyl-2'-deoxyuridines: Chromatography-free synthesis and cytotoxicity evaluation against human breast cancer cells. Molecules, 23(8), 2025.

- Torrence, P. F., & Bhooshan, B. (1977). Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. Journal of Medicinal Chemistry, 20(7), 974-976.

- Griffin, J. D., & Miller, S. J. (2014). An Approach to the Site-Selective Deoxygenation of Hydroxyl Groups Based on Catalytic Phosphoramidite Transfer. Journal of the American Chemical Society, 136(42), 14772-14775.

- Benchchem. (n.d.). 5'-Amino-5'-deoxyuridine: A Technical Guide for Researchers. Benchchem.

- Wikipedia. (n.d.). Deoxyuridine. Wikipedia.

- Prior, J. J., & Santi, D. V. (1984). On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates. The Journal of Biological Chemistry, 259(4), 2429-2434.

- Semantic Scholar. (n.d.). On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil.

- ResearchGate. (n.d.). On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediate.

- University of South Florida. (n.d.). Reaction Control Mechanism in Deoxyuridine 5'-Triphosphate Nucleotidohydrolase. USF Scholar Commons.

- Benchchem. (n.d.). Technical Support Center: Characterization of Impurities in 5'-Amino-5'-deoxyuridine Synthesis. Benchchem.

- Thermo Fisher Scientific. (2010). EdU (5-ethynyl-2'-deoxyuridine). Thermo Fisher Scientific.

- PubMed. (2025). Computational Study on the Catalytic Mechanism of UstD Catalyzing the Synthesis of γ-Hydroxy-α-Amino Acids. PubMed.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]

- 4. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]

- 5. This compound | C9H12N2O5 | CID 444437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Mechanism of Action of 5'-Deoxyuridine in DNA Replication: A Case of Strategic Inaction

Introduction: Defining the Subject and Its Unique Structural Context

In the landscape of molecular biology and drug development, nucleoside analogs are a cornerstone of therapeutic and research applications, particularly in oncology and virology. These molecules, which mimic endogenous nucleosides, can potently disrupt the synthesis of DNA and RNA. Their efficacy is invariably tied to their specific chemical structure, which dictates their interaction with the cellular machinery. This guide focuses on a unique and often misunderstood molecule: 5'-Deoxyuridine .

Unlike its more frequently studied cousins, which typically feature modifications on the pyrimidine base (the C5 position), this compound is defined by a critical alteration to the deoxyribose sugar ring itself. Specifically, it lacks the 5'-hydroxyl (-OH) group, which is replaced by a hydrogen atom (-H). This seemingly minor change has profound and absolute consequences for its biological activity, fundamentally distinguishing it from nearly all other nucleoside analogs used to probe or inhibit DNA replication.

This technical guide will provide an in-depth analysis of the mechanism of action of this compound. We will establish, from first principles of biochemistry, why its primary mechanism is one of inaction in the canonical pathways of DNA synthesis. By contrasting its properties with those of well-characterized C5- and other sugar-modified analogs, we will illuminate the stringent structural requirements for a molecule to participate in, or inhibit, DNA replication.

Part 1: The Non-Negotiable Prerequisite: 5'-Phosphorylation for DNA Synthesis

To understand the action of any nucleoside analog, one must first appreciate the universal pathway for activating natural nucleosides for DNA replication. A nucleoside, consisting of a base and a sugar, is merely a building block. To be used by a DNA polymerase, it must be converted into a high-energy deoxyribonucleoside triphosphate (dNTP). This conversion is a stepwise phosphorylation cascade, catalyzed by cellular kinases, and it begins exclusively at the 5'-hydroxyl group of the deoxyribose sugar.

The Activation Pathway:

-

Monophosphorylation: A nucleoside kinase (e.g., Thymidine Kinase for thymidine and some analogs) transfers the terminal phosphate group from ATP to the 5'-OH group of the deoxyribonucleoside, yielding a deoxyribonucleoside monophosphate (dNMP).

-

Diphosphorylation: A specific dNMP kinase then phosphorylates the dNMP to produce a deoxyribonucleoside diphosphate (dNDP).

-

Triphosphorylation: Finally, a nucleoside diphosphate (NDP) kinase catalyzes the formation of the deoxyribonucleoside triphosphate (dNTP).

This triphosphate moiety is the biologically active form, providing the necessary energy for the phosphodiester bond formation and serving as the substrate recognized by DNA polymerases. Without the initial 5'-hydroxyl group, this entire activation cascade is a non-starter. This compound, by its very definition, lacks this essential chemical handle and is thus inert to phosphorylation by cellular kinases.

Caption: The metabolic activation pathway for deoxyuridine and the roadblock faced by this compound.

Part 2: A Comparative Analysis of Active Deoxyuridine Analogs

To fully grasp the inaction of this compound, it is instructive to examine the mechanisms of analogs that can be phosphorylated and therefore possess potent biological activity. These analogs interfere with DNA replication through distinct, well-elucidated pathways.

The Incorporation and Damage Pathway: 5-Ethynyl-2'-deoxyuridine (EdU)

EdU is a thymidine analog widely used in cell proliferation assays.[1][2] Its C5 position is modified with a small, bio-orthogonal alkyne group. This modification is tolerated by cellular kinases and DNA polymerases.

Mechanism of Action:

-

Phosphorylation: EdU is efficiently phosphorylated by the cell to EdUTP.[1]

-

Incorporation: DNA polymerases incorporate EdUTP into newly synthesized DNA in place of dTTP during the S-phase of the cell cycle.[2]

-

Detection and Cytotoxicity: The incorporated alkyne group can be detected via a copper-catalyzed "click" reaction with a fluorescent azide, allowing for robust visualization of DNA synthesis.[3] However, the presence of this bulky adduct in the DNA is not benign. It is recognized as a form of DNA damage, leading to the formation of DNA strand breaks, activation of DNA damage signaling pathways, cell cycle arrest, and ultimately, apoptosis.[4][5] Some evidence suggests that the nucleotide excision repair (NER) pathway attempts to remove EdU from the genome, which may lead to a futile cycle of excision and re-incorporation that contributes to its cytotoxicity.[6][7]

Caption: A typical experimental workflow for an EdU-based cell proliferation assay.

Protocol 1: EdU Incorporation Assay for Cell Proliferation

This protocol outlines a standard method for assessing DNA synthesis using EdU.

-

Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

-

EdU Labeling: Add EdU to the culture medium at a final concentration of 10 µM. Incubate for a period relevant to the experimental question (e.g., 1-2 hours for S-phase labeling).

-

Fixation: Aspirate the medium, wash cells with PBS, and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash cells twice with PBS, then permeabilize with 0.5% Triton® X-100 in PBS for 20 minutes.

-

Click Reaction: Prepare the click reaction cocktail according to the manufacturer's instructions (typically containing a fluorescent azide, a copper (II) sulfate solution, and a reducing agent). Incubate the cells with the cocktail for 30 minutes in the dark.

-

Washing & Counterstaining: Wash the cells twice with PBS. If desired, counterstain the nuclei with a DNA dye like DAPI or Hoechst.

-

Imaging: Acquire images using a fluorescence microscope or analyze the cell population by flow cytometry.

The Enzyme Inhibition Pathway: 5-Fluoro-2'-deoxyuridine (FdUrd)

5-Fluorodeoxyuridine (Floxuridine) is a potent chemotherapeutic agent whose mechanism relies on the inhibition of a critical enzyme in nucleotide metabolism.[8][9]

Mechanism of Action:

-

Phosphorylation: FdUrd is phosphorylated by thymidine kinase to its active form, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).[9][10]

-

Enzyme Inhibition: FdUMP is a powerful mechanism-based inhibitor of thymidylate synthase (TS).[8] TS is the sole de novo source of deoxythymidine monophosphate (dTMP), which it produces by methylating deoxyuridine monophosphate (dUMP). FdUMP forms a stable ternary complex with TS and the folate cofactor, N⁵,N¹⁰-methylenetetrahydrofolate, effectively shutting down the enzyme.[8]

-

Consequences: The inhibition of TS leads to a severe depletion of the cellular dTTP pool. This "thymineless death" halts DNA replication and repair, triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells.[10]

Caption: FdUrd exerts its effect after phosphorylation by inhibiting thymidylate synthase.

Part 3: The Inferred Mechanism of this compound – A Foregone Conclusion

Based on the fundamental principles of nucleotide metabolism, the mechanism of action for this compound is one of competitive non-participation .

-

Inability to be Phosphorylated: As established, the absence of the 5'-hydroxyl group prevents phosphorylation. It cannot be converted to this compound monophosphate, diphosphate, or triphosphate.

-

No Direct Interaction with DNA Synthesis: Lacking the triphosphate form, this compound is not a substrate for any known DNA polymerase and cannot be incorporated into a growing DNA strand.

-

No Inhibition of Thymidylate Synthase: The FdUrd mechanism requires conversion to the monophosphate form (FdUMP) to inhibit thymidylate synthase. This compound cannot be converted to this active inhibitor.

Therefore, the direct impact of this compound on the core machinery of DNA replication is negligible. Its biological activity, if any, must be relegated to more subtle, indirect effects. Potential, though speculative, mechanisms could include:

-

Inhibition of Nucleoside Transport: It might compete with natural nucleosides like thymidine or deoxyuridine for binding to nucleoside transporters on the cell membrane, potentially reducing the intracellular pool of salvageable nucleosides. This effect is likely to be weak and require high concentrations.

-

Allosteric Enzyme Inhibition: It could theoretically bind to a regulatory site on an enzyme involved in nucleotide metabolism, but there is no current evidence to support this.

Protocol 2: In Vitro Kinase Assay to Confirm Lack of this compound Phosphorylation

This protocol provides a method to experimentally validate the inability of thymidine kinase to phosphorylate this compound.

-

Reagents: Recombinant human thymidine kinase 1 (TK1), ATP (spiked with [γ-³²P]ATP), reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT), deoxyuridine (positive control), and this compound (test compound).

-

Reaction Setup: Prepare reaction mixtures in separate tubes.

-

Control Reaction: Buffer, TK1, ATP/[γ-³²P]ATP, and deoxyuridine (e.g., 100 µM).

-

Test Reaction: Buffer, TK1, ATP/[γ-³²P]ATP, and this compound (e.g., 100 µM).

-

No Enzyme Control: Buffer, ATP/[γ-³²P]ATP, and deoxyuridine (no TK1).

-

-

Incubation: Initiate the reactions by adding the enzyme and incubate at 37°C for 30 minutes.

-

Quenching: Stop the reactions by adding EDTA to chelate Mg²⁺.

-

Analysis by Thin-Layer Chromatography (TLC): Spot a small volume of each reaction mixture onto a PEI-cellulose TLC plate.

-

Chromatography: Develop the TLC plate in a suitable solvent system (e.g., 0.5 M LiCl) that separates the nucleoside from the phosphorylated nucleotide. The phosphorylated product ([³²P]dUMP) will have a lower mobility than the unreacted nucleoside.

-

Detection: Expose the dried TLC plate to a phosphor screen or X-ray film. A radioactive spot corresponding to dUMP should be clearly visible in the positive control lane, but absent in the this compound and no-enzyme lanes.

Summary and Conclusion

The mechanism of action of this compound in DNA replication is defined by its chemical structure. The absence of the 5'-hydroxyl group is a critical, immutable feature that precludes its participation in the essential phosphorylation cascade required for activation. Consequently, it cannot be incorporated into DNA or inhibit key enzymes in the manner of other potent nucleoside analogs.

This guide has demonstrated that while compounds like EdU and FdUrd actively interfere with DNA synthesis through incorporation or enzyme inhibition, this compound's role is passive. It serves as an important negative control and an educational tool, illustrating the stringent specificity of the enzymes that govern DNA replication and nucleotide metabolism. For researchers and drug developers, it is a clear example of how a single atomic substitution can be the difference between a potent biological agent and an inert molecule. Future investigations could explore potential weak effects on nucleoside transport, but it is unlikely to emerge as a significant modulator of DNA replication.

Data Summary Table

| Feature | Deoxythymidine (dT) | This compound | 5-Ethynyl-dU (EdU) | 5-Fluoro-dU (FdUrd) |

| Key Structural Feature | Natural Nucleoside | Lacks 5'-OH group | C5-alkyne group | C5-fluoro group |

| Substrate for Kinases? | Yes | No | Yes | Yes |

| Incorporated into DNA? | Yes | No | Yes | Minimal; primary action is not incorporation |

| Primary Mechanism | DNA building block | Inert; no direct action | DNA incorporation → DNA damage | Inhibition of Thymidylate Synthase |

| Biological Outcome | Normal DNA Replication | No effect on replication | Cell cycle arrest, apoptosis | "Thymineless death", apoptosis |

References

- Zhao, H., et al. (2013). DNA Damage Signaling, Impairment of Cell Cycle Progression, and Apoptosis Triggered by 5-Ethynyl-2′-deoxyuridine Incorporated into DNA. Cytometry Part A, 83A(11), 979-990.

- Washtien, W. L., & Santi, D. V. (1982). Mechanism of action of 5-nitro-2'-deoxyuridine. Journal of medicinal chemistry, 25(10), 1252–1255. [Link]

- Ali, I., Wani, W. A., & Saleem, K. (2013). Cancer scenario in India with future perspectives. Cancer therapy, 8, 56-70.

- Miyashita, K., et al. (1983). Synthesis and Biological Evaluation of Neutral Derivatives of 5-fluoro-2'-deoxyuridine 5'-phosphate. Journal of Medicinal Chemistry, 26(8), 1153-1158.

- Voytek, P., Chang, P. K., & Prusoff, W. H. (1979). Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine. The Journal of biological chemistry, 254(19), 9472–9478.

- Pharmacology of Iododeoxyuridine Or 5 iodo 2' deoxyuridine ; Mechanism of action, Pharmacokinetics. (2025). YouTube. [Link]

- Patsnap Synapse. (2024). What is the mechanism of 5-Fluorodeoxyuridine?.

- Patsnap Synapse. (2024). What is 5-Fluorodeoxyuridine used for?.

- Voytek, P., Chang, P. K., & Prusoff, W. H. (2013). Biological Effects of 5-Carboxy-2'-Deoxyuridine: Hydrolysis Product of 5-Trifluoromethyl-2'. Journal of Biological Chemistry, 254(19), 9472-9478.

- Gad, F. A., et al. (2022). Nucleotide excision repair removes thymidine analog 5-ethynyl-2′-deoxyuridine from the mammalian genome. Proceedings of the National Academy of Sciences, 119(35), e2210176119. [Link]

- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies.

- Washtien, W. L., & Santi, D. V. (1982). Mechanism of Action of 5-Nitro-2'-deoxyuridine. Journal of Medicinal Chemistry, 25(10), 1252-1255.

- Hagenkort, A., et al. (2017). dUTPase inhibition augments replication defects of 5-Fluorouracil. Oncotarget, 8(39), 66349–66364.

- Kit, S., Beck, C., Graham, O. L., & Gross, A. (1958). Effect of 5-bromodeoxyuridine on deoxyribonucleic acid-thymine synthesis and cell metabolism of lymphatic tissues and tumors. Cancer research, 18(5), 598–602.

- Yan, Y., et al. (2016). Inhibition of uracil DNA glycosylase sensitizes cancer cells to 5-fluorodeoxyuridine through replication fork collapse-induced DNA damage. Oncotarget, 7(39), 63480–63493.

- Goulian, M., & Heard, C. J. (2019). Deoxyuridine in DNA has an inhibitory and promutagenic effect on RNA transcription by diverse RNA polymerases. Nucleic acids research, 47(5), 2465–2478. [Link]

- Wikipedia. (n.d.). 5-Ethynyl-2'-deoxyuridine. Wikipedia. [Link]

- Wikipedia. (n.d.).

- Jena Bioscience. (n.d.). 5-Ethynyl-2'-deoxyuridine (5-EdU). Jena Bioscience. [Link]

- Berg, J. M., Tymoczko, J. L., & Stryer, L. (2002). Biochemistry. 5th edition. Nucleotide Metabolism. W H Freeman. [Link]

- Gad, F. A., et al. (2022). Nucleotide excision repair removes thymidine analog 5-ethynyl-2′-deoxyuridine from the mammalian genome. PubMed. [Link]

Sources

- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 2. pnas.org [pnas.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 5-Ethynyl-2'-deoxyuridine (5-EdU), Nucleotides for Application in Cell Cycle & Proliferation - Jena Bioscience [jenabioscience.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Systematic Discovery of In Vivo Phosphorylation Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is 5-Fluorodeoxyuridine used for? [synapse.patsnap.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]

The Pivotal Role of 5'-Deoxyuridine in Cellular Metabolism: From Homeostasis to Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5'-Deoxyuridine (dU) is a pyrimidine nucleoside that occupies a critical junction in cellular metabolism. While often viewed as an intermediate in nucleotide salvage pathways or as an aberrant base in DNA, its metabolic flux and the enzymes governing its conversion are of profound interest in oncology and drug development. This guide provides a comprehensive technical overview of the biological roles of this compound, detailing its metabolic pathways, its implications in DNA integrity and repair, and its exploitation as both a therapeutic agent and a pharmacodynamic biomarker. We will explore the enzymatic machinery, including Thymidine Phosphorylase and dUTPase, that dictates its fate and function. Furthermore, this document provides detailed experimental protocols for the precise quantification of deoxyuridine and the characterization of key enzymatic activities, offering researchers a practical framework for investigating this multifaceted molecule.

Introduction: Deoxyuridine at the Crossroads of Pyrimidine Metabolism

Deoxyuridine is a fundamental component of the pyrimidine salvage pathway, a metabolic route that recycles nucleosides and bases from the degradation of DNA and RNA.[1] Its central position makes it a precursor for the synthesis of thymidine nucleotides, which are essential for DNA replication. The cellular concentration of deoxyuridine and its phosphorylated derivatives is tightly regulated. An imbalance can lead to genomic instability due to the misincorporation of uracil into DNA, a lesion that can result in C→T transition mutations if not repaired.[2]

The enzymes that metabolize deoxyuridine are key players in this regulation. Deoxyuridine can be phosphorylated by thymidine kinase to form deoxyuridine monophosphate (dUMP), the direct precursor to deoxythymidine monophosphate (dTMP) in a reaction catalyzed by thymidylate synthase (TS). Alternatively, it can be cleaved by thymidine phosphorylase (TP) into uracil and deoxyribose-1-phosphate.[3][4] The dual role of these enzymes in both normal cellular homeostasis and the activation of fluoropyrimidine chemotherapeutics places deoxyuridine at the center of significant research in cancer biology and pharmacology.

The Metabolic Fate of this compound

The cellular journey of deoxyuridine is dictated by a network of competing enzymatic reactions that determine whether it is channeled towards anabolic pathways for nucleotide synthesis or catabolic pathways for degradation.

Anabolic Pathway: The Road to DNA Synthesis

The primary anabolic fate of deoxyuridine is its conversion into dUMP, a critical step in the de novo synthesis of dTMP. This pathway is essential for providing the building blocks for DNA replication.

-

Phosphorylation: Deoxyuridine is phosphorylated by Thymidine Kinase (TK) to this compound monophosphate (dUMP).

-

Methylation: Thymidylate Synthase (TS) catalyzes the methylation of dUMP using 5,10-methylenetetrahydrofolate as the methyl donor, producing dTMP.[5]

-

Further Phosphorylation: dTMP is subsequently phosphorylated to deoxythymidine diphosphate (dTDP) and then to deoxythymidine triphosphate (dTTP), which is then incorporated into DNA by DNA polymerases.

A critical regulatory enzyme in this nexus is deoxyuridine 5'-triphosphate nucleotidohydrolase (dUTPase) . This enzyme prevents the accumulation of dUTP by hydrolyzing it to dUMP and pyrophosphate.[6][7] This action is vital for maintaining genomic integrity, as it minimizes the erroneous incorporation of uracil into DNA by DNA polymerases.[6][8]

Caption: Anabolic pathway of this compound.

Catabolic Pathway: The Role of Thymidine Phosphorylase

The primary enzyme responsible for the catabolism of deoxyuridine is Thymidine Phosphorylase (TP) . TP catalyzes the reversible phosphorolysis of thymidine, deoxyuridine, and their analogs.[3] In the catabolic direction, TP cleaves the glycosidic bond of deoxyuridine to yield uracil and 2-deoxyribose-1-phosphate.[3][9]

This enzymatic activity is not only a key part of nucleotide homeostasis but is also a critical factor in the activation of certain chemotherapeutic prodrugs, such as 5'-deoxy-5-fluorouridine (5'-DFUR) and capecitabine, which are converted by TP into the active drug 5-fluorouracil (5-FU).[10][11] Interestingly, TP expression is often higher in tumor tissues compared to adjacent normal tissues, a differential that is exploited for tumor-selective drug activation.[4][11]

Deoxyuridine in DNA: A Double-Edged Sword

While dUTP is a necessary intermediate for dTTP synthesis, its presence in the nucleotide pool poses a constant threat to genomic stability.

Uracil Misincorporation and DNA Repair

Uracil can appear in DNA through two primary mechanisms:

-

Spontaneous deamination of cytosine: This chemical modification directly converts a cytosine base into a uracil base, creating a U:G mismatch.

-

Misincorporation of dUTP: During DNA replication, DNA polymerases can mistakenly incorporate dUTP opposite an adenine base instead of dTTP.

Both events result in the presence of an aberrant base in the DNA, which, if left unrepaired, can lead to a C-to-T transition mutation upon the next round of replication.[2][12] To counteract this, cells have evolved the Base Excision Repair (BER) pathway. The process is initiated by Uracil-DNA Glycosylase (UDG) , which recognizes and excises the uracil base, creating an apurinic/apyrimidinic (AP) site.[2] This site is then processed by AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence.[2][12]

Caption: Base Excision Repair (BER) pathway for uracil in DNA.

Deoxyuridine Analogs as Tools and Therapeutics

The metabolic pathways of deoxyuridine have been extensively exploited in the development of diagnostic tools and anticancer drugs. These analogs function by mimicking natural nucleosides, thereby interfering with DNA synthesis and repair.

-

5-Fluoro-2'-deoxyuridine (FUdR): A potent chemotherapeutic agent that, once phosphorylated to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), acts as a powerful inhibitor of thymidylate synthase.[5][8] This inhibition depletes the cellular pool of dTMP, leading to a halt in DNA synthesis and "thymineless death" in rapidly dividing cancer cells.[5][6]

-

5-Iodo-2'-deoxyuridine (IdUrd): This halogenated analog is incorporated into DNA in place of thymidine.[13] The presence of the bulky iodine atom makes the DNA more susceptible to damage from radiation, and it also slows the rate of DNA repair, acting as a potent radiosensitizer.[13][14]

-

5-Ethynyl-2'-deoxyuridine (EdU): A thymidine analog used extensively in research to label and detect cells undergoing DNA replication.[15][16] Its terminal alkyne group allows for a highly specific and sensitive "click chemistry" reaction with a fluorescent azide, enabling visualization without the need for harsh DNA denaturation required for BrdU detection.[15][17] However, recent studies have shown that EdU itself can be recognized as DNA damage and is a substrate for nucleotide excision repair, which can lead to cytotoxicity in some cell lines.[18]

Table 1: Comparison of Key this compound Analogs

| Analog | Primary Mechanism of Action | Primary Application |

|---|---|---|

| 5-Fluoro-2'-deoxyuridine (FUdR) | Phosphorylated to FdUMP, which inhibits Thymidylate Synthase.[5][19] | Cancer Chemotherapy |

| 5-Iodo-2'-deoxyuridine (IdUrd) | Incorporates into DNA, sensitizing cells to radiation damage.[13][14] | Radiosensitizer in Cancer Therapy |

| 5-Ethynyl-2'-deoxyuridine (EdU) | Incorporates into newly synthesized DNA for detection via click chemistry.[15][17] | Cell Proliferation Assays |

| 5-Bromo-2'-deoxyuridine (BrdU) | Incorporates into newly synthesized DNA for detection via antibodies.[16] | Cell Proliferation Assays |

Deoxyuridine as a Pharmacodynamic Biomarker

In the context of cancer therapy, particularly with 5-FU-based regimens, monitoring the level of TS inhibition is crucial for predicting therapeutic response and managing toxicity. When TS is effectively inhibited by FdUMP (the active metabolite of 5-FU), its natural substrate, dUMP, accumulates. This excess dUMP is then dephosphorylated, leading to a measurable increase in deoxyuridine (dU) levels in plasma.[20]

Therefore, plasma dU concentrations can serve as a sensitive surrogate marker for TS inhibition in patients.[21] Studies have shown that monitoring the change in plasma dU levels before and after administration of 5-FU can help predict both clinical response and treatment-related toxicity.[20][21] This provides a powerful tool for dose optimization and personalized medicine in colorectal cancer and other malignancies treated with fluoropyrimidines.

Experimental Protocols

To facilitate research in this area, we provide detailed methodologies for the quantification of deoxyuridine and the assessment of thymidine phosphorylase activity.

Protocol: Quantification of Deoxyuridine in Plasma by LC-MS/MS

This protocol describes a robust method for the sensitive and specific quantification of deoxyuridine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a standard technique for analyzing metabolites in biological samples.[22][23][24]

Rationale: LC-MS/MS provides high sensitivity and specificity by separating the analyte of interest (dU) from other plasma components via liquid chromatography and then detecting and quantifying it based on its unique mass-to-charge ratio and fragmentation pattern.

Step-by-Step Methodology:

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold methanol containing a known concentration of an appropriate internal standard (e.g., ¹³C,¹⁵N₂-Deoxyuridine). The internal standard is critical for correcting for sample loss during preparation and for variations in instrument response.

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: Use a reverse-phase C18 column suitable for polar analytes.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Develop a suitable gradient to separate deoxyuridine from other plasma components. (e.g., 0-2% B over 1 min, 2-95% B over 5 min, hold at 95% B for 2 min, return to 2% B and equilibrate).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Deoxyuridine: Monitor the transition of the precursor ion (m/z) to a specific product ion (e.g., 229.1 → 113.1).

-

Internal Standard: Monitor the corresponding transition for the stable isotope-labeled standard.

-

-

Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

-

-

-

Data Analysis:

-

Generate a standard curve by analyzing known concentrations of deoxyuridine spiked into a control matrix (e.g., charcoal-stripped plasma).

-

Calculate the peak area ratio of the analyte to the internal standard for both the standards and the unknown samples.

-

Determine the concentration of deoxyuridine in the samples by interpolating their peak area ratios against the standard curve.

-

Protocol: In Vitro Thymidine Phosphorylase (TP) Activity Assay

This spectrophotometric assay measures the activity of TP by monitoring the conversion of thymidine to thymine. The same principle can be applied to measure the conversion of deoxyuridine to uracil.

Rationale: Thymidine Phosphorylase cleaves the glycosidic bond of thymidine to produce thymine and 2-deoxyribose-1-phosphate. This reaction can be coupled to another enzyme, xanthine oxidase, which oxidizes thymine and in the process reduces a chromogenic substrate, allowing the reaction to be followed spectrophotometrically. A simpler, direct method relies on the change in absorbance when the substrate is converted to product.[19]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.4.

-

Substrate Solution: 10 mM Thymidine (or Deoxyuridine) in Assay Buffer.

-

Phosphate Source: 200 mM Potassium Phosphate, pH 7.4.

-

Enzyme Source: Purified TP enzyme or cell/tissue lysate.

-

-

Assay Procedure:

-

Set up reactions in a 96-well UV-transparent plate.

-

To each well, add:

-

50 µL Assay Buffer

-

20 µL Phosphate Source

-

10 µL Enzyme Source (lysate or purified enzyme)

-

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of the Substrate Solution to each well.

-

Immediately place the plate in a spectrophotometer capable of kinetic reads at 37°C.

-

Monitor the increase in absorbance at a specific wavelength (e.g., 290 nm for thymine formation) every minute for 30-60 minutes.

-

-

Data Analysis:

-

Determine the rate of reaction (Vmax) from the linear portion of the absorbance vs. time curve.

-

Calculate the specific activity of the enzyme using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient for the product at the measured wavelength.

-

Express activity in units such as nmol/min/mg of protein. A protein quantification assay (e.g., Bradford or BCA) must be performed on the enzyme source.

-

Sources

- 1. Nucleotide salvage - Wikipedia [en.wikipedia.org]

- 2. Deoxyuridine (dU) DNA repair mechanism - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]

- 3. A novel thymidine phosphorylase to synthesize (halogenated) anticancer and antiviral nucleoside drugs in continuous flow - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Correlation of thymidylate synthase, thymidine phosphorylase and dihydropyrimidine dehydrogenase with sensitivity of gastrointestinal cancer cells to 5-fluorouracil and 5-fluoro-2’-deoxyuridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]

- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 7. "Reaction Control Mechanism in Deoxyuridine 5'-Triphosphate Nucleotidoh" by Aaron DeLay [digitalcommons.unl.edu]

- 8. researchgate.net [researchgate.net]

- 9. The degradation of 5-iododeoxyuridine and 5-bromodeoxyuridine by serum from different sources and its consequences for the use of the compounds for incorporation into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thymidine phosphorylase expressed in macrophages enhances antitumor effect of 5'-deoxy-5-fluorouridine on human colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [5'-Deoxy-5-fluorouridine enzymatic activation from the masked compound to 5-fluorouracil in human malignant tissues] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Deoxyuridine (dU) DNA repair mechanism - American Chemical Society [acs.digitellinc.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Effects of 5'-iododeoxyuridine on the repair of radiation induced potentially lethal damage interphase chromatin breaks and DNA double strand breaks in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 5-Ethynyl-2'-deoxyuridine (5-EdU), Cancer and Proliferation Marker Nucleosides - Jena Bioscience [jenabioscience.com]

- 16. 5-Ethynyl-2'-deoxyuridine labeling detects proliferating cells in the regenerating avian cochlea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. pnas.org [pnas.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Deoxyuridine as a surrogate marker of thymidylate synthase inhibition contributes to a multivariable model predicting 5-FU/LV response in metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Plasma deoxyuridine as a surrogate marker for toxicity and early clinical response in patients with metastatic colorectal cancer after 5-FU-based therapy in combination with arfolitixorin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Quantitative LC-MS/MS analysis of 5-hydroxymethyl-2'-deoxyuridine to monitor the biological activity of J-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Simultaneous quantification of 5-FU, 5-FUrd, 5-FdUrd, 5-FdUMP, dUMP and TMP in cultured cell models by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. dspace.library.uu.nl [dspace.library.uu.nl]

Introduction: The Principle of Subversive Mimicry

An In-depth Technical Guide to the Discovery and History of 5'-Deoxyuridine Analogs

In the landscape of modern therapeutics, the strategy of "subversive mimicry" has proven remarkably fruitful. This approach involves creating molecules that closely resemble essential biological building blocks, tricking cellular or viral machinery into using them, and thereby disrupting critical processes. Few classes of compounds exemplify this principle better than the this compound analogs. By modifying the fundamental structure of deoxyuridine—a natural precursor for DNA synthesis—scientists have developed powerful antiviral and anticancer agents. These synthetic nucleosides serve as Trojan horses, gaining entry into tightly regulated pathways before halting replication or triggering cell death. This guide provides a technical exploration of the discovery and historical evolution of these pivotal molecules, from their serendipitous beginnings to their role in rational drug design, intended for researchers and professionals in drug development.

The Genesis: Idoxuridine and the Dawn of Antiviral Therapy

The story of this compound analogs begins not with a targeted search for an antiviral, but with cancer research. In the late 1950s, William Prusoff synthesized 5-iodo-2'-deoxyuridine, or Idoxuridine, with the goal of creating an antimetabolite that could be incorporated into the DNA of rapidly dividing cancer cells to halt their proliferation.[1][2] While its systemic toxicity, particularly cardiotoxicity, limited its utility as a cancer therapeutic, a pivotal discovery was on the horizon.[1]

Researchers observed that Idoxuridine was a potent inhibitor of herpes simplex virus (HSV). This finding was a landmark achievement; in 1962, Idoxuridine became the first antiviral agent ever approved, fundamentally altering the landscape of infectious disease treatment.[1][2][3][4]

Mechanism of Action: Idoxuridine's success hinged on its structural similarity to thymidine. Viral enzymes, particularly thymidine kinase, readily phosphorylate Idoxuridine. Once converted to its triphosphate form, it is incorporated into the growing viral DNA chain in place of thymidine. The presence of the bulky iodine atom on the uracil base disrupts the normal base-pairing required for DNA replication, leading to the production of faulty and non-functional viral genomes.[1][4] Its primary clinical application became the topical treatment of herpes simplex keratitis, an infection of the cornea.[1] The discovery of Idoxuridine established a powerful proof-of-concept: nucleoside analogs could be potent and selective antiviral agents.

The Evolution of Antiviral Specificity: Key Analogs and Developments

The initial success of Idoxuridine spurred the development of a host of new analogs, each aiming for improved efficacy, greater selectivity, and a better safety profile.

Brivudine: A Potent Anti-Herpes Agent

Brivudine ((E)-5-(2-bromovinyl)-2'-deoxyuridine) emerged as a highly potent and selective inhibitor of Varicella-Zoster Virus (VZV), the causative agent of shingles, and Herpes Simplex Virus type 1 (HSV-1).[5][6][7] In vitro studies demonstrated that its inhibitory concentrations against VZV were significantly lower than those of earlier antivirals like acyclovir.[6]

-

Mechanism of Action: Brivudine's selectivity is rooted in its activation process. It is a poor substrate for human thymidine kinase but is efficiently phosphorylated by the viral thymidine kinase in infected cells.[6] This generates Brivudine 5'-monophosphate, which is then further converted by cellular kinases to the active 5'-triphosphate form. This active metabolite is incorporated into the viral DNA, acting as a chain terminator and blocking the action of viral DNA polymerase, thus halting viral replication.[5][6][8][9]

-

A Cautionary Tale in Drug Interaction: The clinical use of Brivudine is marked by a critical and potentially lethal drug interaction. Its primary metabolite, bromovinyluracil (BVU), is a potent and irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), a key enzyme in the catabolism of the anticancer drug 5-fluorouracil (5-FU).[5][6] Co-administration of Brivudine and 5-FU (or its prodrugs) can lead to a toxic accumulation of 5-FU, which can be fatal. This underscores the critical importance of understanding the metabolic fate of drug candidates.

Edoxudine: A Thymidine Analog with Renewed Potential

Edoxudine (5-ethyl-2'-deoxyuridine) was another analog developed for its activity against herpes simplex virus.[10][11][12] Its mechanism mirrors that of its predecessors, requiring activation by viral thymidine kinase to its triphosphate form, which then competitively inhibits the viral DNA polymerase.[10] Although it was approved in some regions for topical use, it was later discontinued from the market.[10] Interestingly, recent research has revisited this molecule, discovering that Edoxudine can weaken the protective surface capsule of the antibiotic-resistant bacterium Klebsiella pneumoniae, making it more susceptible to elimination by the immune system.[13] This highlights the potential for repurposing older, well-characterized compounds for new therapeutic indications.

Telbivudine: Targeting Hepatitis B

The application of this compound analogs expanded beyond herpesviruses with the development of Telbivudine for the treatment of chronic Hepatitis B virus (HBV) infection.[14][15] Approved by the FDA in 2006, Telbivudine is a synthetic thymidine analog with a key structural difference: it is the L-isomer (β-L-2-deoxythymidine), whereas natural nucleosides are D-isomers.[16][17]

-

Mechanism of Action: Inside liver cells, Telbivudine is phosphorylated to its active triphosphate form. This activated molecule competes with the natural substrate, deoxythymidine triphosphate, for incorporation into viral DNA by the HBV polymerase (a reverse transcriptase).[14] Its incorporation leads to chain termination, effectively stopping the replication of the viral genome.[15] Clinical trials demonstrated its superior efficacy in suppressing HBV compared to earlier treatments like lamivudine.[16][17] However, Telbivudine was later discontinued in the United States due to the market availability of alternative effective treatments like tenofovir.[16][18]

Synthetic Methodologies: The Chemist's Toolkit

The therapeutic success of these analogs is built upon a foundation of robust synthetic organic chemistry. The ability to precisely modify the pyrimidine ring and the deoxyribose sugar has been central to their development.

Experimental Protocol 1: General Synthesis of 5-Substituted Pyrimidine Nucleosides via Palladium-Catalyzed Coupling

A powerful and widely used method for introducing a variety of substituents at the 5-position of the uracil ring involves a palladium-catalyzed cross-coupling reaction. This approach offers a versatile route to analogs like 5-ethynyl-2'-deoxyuridine.

Objective: To synthesize the carbocyclic analog of 5-ethynyl-2'-deoxyuridine.

Methodology: [19]

-

Starting Material: A protected 5-halo-2'-deoxyuridine derivative (e.g., 5-iodo-2'-deoxyuridine with protected hydroxyl groups) is used as the electrophilic partner.

-

Coupling Partner: An alkyne, such as trimethylsilylacetylene, serves as the nucleophilic partner.

-

Catalyst System: The reaction is catalyzed by a palladium(II) complex, such as bis(triphenylphosphine)palladium(II) chloride, in the presence of a co-catalyst like copper(I) iodide.

-

Reaction Conditions: The reaction is typically carried out in an organic solvent (e.g., DMF or acetonitrile) with a base (e.g., triethylamine) to neutralize the HX formed during the reaction.

-

Workup and Deprotection: After the coupling reaction is complete, the product is isolated and purified. The protecting groups on the sugar moiety and the silyl group on the alkyne are then removed under appropriate conditions (e.g., fluoride source for the silyl group, ammonolysis for acyl protecting groups) to yield the final 5-ethynyl-2'-deoxyuridine analog.

Experimental Protocol 2: Synthesis of Brivudine

The synthesis of Brivudine involves a multi-step sequence to construct the (E)-bromovinyl substituent.

Objective: To synthesize (E)-5-(2-bromovinyl)-2′-deoxyuridine (Brivudine).

Methodology (based on a described pathway): [6]

-

Step 1: Vinyl Group Installation: Start with 5-iodo-2'-deoxyuridine. Perform a palladium-catalyzed Heck coupling reaction with methyl acrylate in the presence of a palladium acetate catalyst to form (E)-5-(carbomethoxyvinyl)-2′-deoxyuridine.

-

Step 2: Hydrolysis: The resulting methyl ester is hydrolyzed using a base, such as sodium hydroxide solution, to yield the corresponding carboxylic acid, (E)-5-(carboxyvinyl)-2′-deoxyuridine.

-

Step 3: Halodecarboxylation: The vinyl carboxylic acid undergoes a brominative decarboxylation (a variation of the Hunsdiecker reaction) using N-bromosuccinimide (NBS) as the bromine source. This reaction replaces the carboxyl group with a bromine atom, yielding the final product, Brivudine, with the desired (E)-stereochemistry.

-

Purification: The final product is purified using techniques such as column chromatography and/or recrystallization.

Visualization of Core Concepts

General Mechanism of Action for Antiviral this compound Analogs

The therapeutic action of most antiviral this compound analogs follows a common intracellular pathway, which relies on selective activation within virus-infected cells.

Caption: Intracellular activation pathway of antiviral this compound analogs.

Quantitative Data Summary

The following table summarizes key attributes of the prominent this compound analogs discussed.

| Analog | Primary Therapeutic Target(s) | Core Mechanism of Action | Key Historical/Developmental Fact |

| Idoxuridine | Herpes Simplex Virus (HSV) | Incorporation into viral DNA, causing faulty base-pairing.[1][4] | The first antiviral drug approved (1962).[2][4][20] |

| Trifluridine | Herpes Simplex Virus (HSV) | Inhibition of thymidylate synthase and incorporation into viral DNA. | An early, effective topical treatment for herpes keratitis.[3] |

| Brivudine | Varicella-Zoster Virus (VZV), HSV-1 | Chain termination of viral DNA after selective phosphorylation.[5][8] | Highly potent against VZV but has a critical interaction with 5-FU.[5][6] |

| Edoxudine | Herpes Simplex Virus (HSV) | Competitive inhibition of viral DNA polymerase.[10] | Discontinued antiviral now being explored for antibacterial properties.[10][13] |

| Telbivudine | Hepatitis B Virus (HBV) | Chain termination of HBV DNA via inhibition of viral polymerase.[14][15] | An L-nucleoside analog specifically developed for HBV.[17] |

Broader Applications and Future Directions

The legacy of this compound analogs extends beyond their direct therapeutic use. They have become invaluable tools in molecular biology and are central to new therapeutic strategies.

-

Tools for Research: 5-ethynyl-2'-deoxyuridine (EdU) has been widely adopted in life sciences research. Because its terminal alkyne group can undergo a highly specific "click chemistry" reaction with a fluorescently-tagged azide, EdU allows for the precise and sensitive labeling of newly synthesized DNA.[21] This has revolutionized the study of cell proliferation, DNA repair, and cell cycle dynamics.[22]

-

Anticancer Strategies: The core concept of inhibiting DNA synthesis precursors remains a cornerstone of cancer chemotherapy. Research into novel 5'-substituted analogs of 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), the active metabolite of 5-FU, aims to create more potent and selective inhibitors of thymidylate synthase.[23][24] The goal is to maintain anticancer efficacy while minimizing the systemic toxicity associated with traditional 5-FU therapy.[24][25] Furthermore, certain deoxyuridine analogs have been shown to synergistically enhance the cytotoxicity of 5-FU in cancer cells, opening avenues for novel combination therapies.[26]

Conclusion

The history of this compound analogs is a compelling narrative of scientific progress, moving from a serendipitous discovery to the rational design of highly specific therapeutic agents. These molecules fundamentally changed our ability to combat viral infections and continue to provide a versatile chemical scaffold for developing new treatments for a range of diseases, including cancer. The journey from Idoxuridine to the latest investigational compounds demonstrates the enduring power of chemical synthesis and a deep understanding of biological pathways. For researchers in drug development, the lessons learned from this remarkable class of compounds—from mechanisms of action and resistance to metabolic pathways and drug interactions—remain profoundly relevant and continue to guide the search for the medicines of tomorrow.

References

- Shealy, Y. F., O'Dell, C. A., Arnett, G., & Shannon, W. M. (1986). Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine and of 5-ethynyl-2'-deoxyuridine. Journal of Medicinal Chemistry, 29(1), 79–84. [Link]

- Wikipedia. (n.d.). Brivudine. [Link]

- New Drug Approvals. (2021, March 27). Brivudine. [Link]

- Patsnap Synapse. (2024, July 17).

- Sharma, R. A., & Bobek, M. (1978). Synthesis of 5-vinyluridine and 5-vinyl-2'-deoxyuridine as new pyrimidine nucleoside analogs. The Journal of Organic Chemistry, 43(21), 4067-4070. [Link]

- Lio, J. (2023). An Overview of Brivudine Uses and its Mechanism of Action and Future Prospects.

- Dasari, M., et al. (2023). Discovery of 5′-Substituted 5‑Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors.

- Gutierrez, A. J., Terhorst, T. J., Matteucci, M. D., & Froehler, B. C. (1994). 5-Heteroaryl-2'-deoxyuridine Analogs. Synthesis and Incorporation into High-Affinity Oligonucleotides. Journal of the American Chemical Society, 116(12), 5540-5544. [Link]

- Patsnap Synapse. (2024, June 14).

- Patsnap Synapse. (2024, June 14).

- Horwitz, J. P., Tomson, A. J., Urbanski, J. A., & Chua, J. (1962). Nucleosides. I. 5'-Amino-5'-deoxyuridine and 5'-Amino-5'-deoxythymidine. The Journal of Organic Chemistry, 27(9), 3045-3048. [Link]

- De Clercq, E. (2009). Antiviral drugs: history and obstacles. SAJAA, 1(1), 1-8. [Link]

- Wikipedia. (n.d.). Telbivudine. [Link]

- Torrence, P. F., & Bhooshan, B. (1977). Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. Journal of Medicinal Chemistry, 20(7), 974-976. [Link]

- Washtien, W., & Santi, D. V. (1979). Mechanism of action of 5-nitro-2'-deoxyuridine. Cancer Research, 39(9), 3397-3404. [Link]

- PubChem. (n.d.). Edoxudin. [Link]

- Zeelab Pharmacy. (n.d.). Telbivudine - Uses, Benefits, Side Effects And Medicines. [Link]

- Senturk, H. (2008). Telbivudine: A new treatment for chronic hepatitis B. World Journal of Gastroenterology, 14(1), 19-25. [Link]

- Dasari, M., et al. (2023). Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors.

- Sfeir, A., et al. (2021). 5-ethynyl-2′-deoxycytidine and 5-ethynyl-2′-deoxyuridine are differentially incorporated in cells infected with HSV-1, HCMV, and KSHV viruses. Journal of Biological Chemistry, 297(1), 100863. [Link]

- Labiotech.eu. (2022, November 10). Edoxudine: a new weapon against antibiotic-resistant bacteria. [Link]

- MedlinePlus. (2025, October 15). Telbivudine. [Link]

- Wikipedia. (n.d.). Edoxudine. [Link]

- DrugSavant. (n.d.). Edoxudine. [Link]

- Laranjeira, A. B. A., et al. (2019). Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells. International Journal of Molecular Sciences, 20(21), 5306. [Link]

- Wikipedia. (n.d.). Idoxuridine. [Link]

- Suzuki, N., et al. (2016). Synergistic enhancement of 5-fluorouracil cytotoxicity by deoxyuridine analogs in cancer cells. Oncotarget, 7(33), 52834–52845. [Link]

- Kinuya, S., et al. (1993). 5-Iododeoxyuridine increases the efficacy of the radioimmunotherapy of human tumors growing in nude mice. Cancer Research, 53(16), 3747-3751. [Link]

- Harvard Office of Technology Development. (n.d.). A drug discovery platform using novel labeled uridine analogs contribute to molecular biology research. [Link]

- American Chemical Society. (2023, February 13). Idoxuridine. [Link]

- De Clercq, E. (2016). Approved Antiviral Drugs over the Past 50 Years. Clinical Microbiology Reviews, 29(3), 695–747. [Link]

- Taylor & Francis. (n.d.). Idoxuridine – Knowledge and References. [Link]

- Dasari, M., et al. (2023). Discovery of 5'-Substituted 5-Fluoro-2'-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors.

Sources

- 1. Idoxuridine - Wikipedia [en.wikipedia.org]

- 2. acs.org [acs.org]

- 3. Antiviral drugs–: history and obstacles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Brivudine - Wikipedia [en.wikipedia.org]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. What is the mechanism of Brivudine? [synapse.patsnap.com]

- 9. What is Brivudine used for? [synapse.patsnap.com]

- 10. Edoxudin | C11H16N2O5 | CID 66377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Edoxudine - Wikipedia [en.wikipedia.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. labiotech.eu [labiotech.eu]

- 14. What is Telbivudine used for? [synapse.patsnap.com]

- 15. Telbivudine - Uses, Benefits, Side Effects And Medicines [zeelabpharmacy.com]

- 16. Telbivudine - Wikipedia [en.wikipedia.org]

- 17. Telbivudine: A new treatment for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Telbivudine: MedlinePlus Drug Information [medlineplus.gov]

- 19. Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine and of 5-ethynyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Approved Antiviral Drugs over the Past 50 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 5-Ethynyl-2′-deoxycytidine and 5-ethynyl-2′-deoxyuridine are differentially incorporated in cells infected with HSV-1, HCMV, and KSHV viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. Discovery of 5'-Substituted 5-Fluoro-2'-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Synergistic enhancement of 5-fluorouracil cytotoxicity by deoxyuridine analogs in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

5'-Deoxyuridine: A Comprehensive Technical Guide for Scientific Professionals

Abstract

5'-Deoxyuridine is a modified pyrimidine nucleoside, structurally analogous to the canonical nucleoside deoxyuridine, but distinguished by the absence of a hydroxyl group at the 5' position of the deoxyribose sugar. This seemingly subtle structural modification imparts unique chemical properties and biological activities, making it a molecule of significant interest in medicinal chemistry, molecular biology, and drug development. Its derivatives have been explored for their therapeutic potential, particularly as antiviral and anticancer agents. This guide provides an in-depth exploration of the structure, chemical properties, synthesis, biological significance, and analytical methodologies pertaining to this compound and its key derivatives, designed to serve as a critical resource for researchers and drug development professionals.

Introduction to this compound

Nucleoside analogs are a cornerstone of modern pharmacology, primarily in the fields of virology and oncology. By mimicking endogenous nucleosides, these molecules can competitively inhibit key enzymes involved in nucleic acid synthesis or be incorporated into DNA or RNA, leading to chain termination or dysfunctional genetic material. This compound and its derivatives represent an important class of such analogs. A notable example is Doxifluridine (5'-deoxy-5-fluorouridine), a second-generation nucleoside analog prodrug used as a cytostatic agent in chemotherapy.[1] This compound is metabolized in the body to the active anticancer agent 5-fluorouracil (5-FU).[1] The strategic removal of the 5'-hydroxyl group alters the molecule's polarity, metabolic fate, and interaction with cellular machinery, providing a rationale for its investigation as a therapeutic agent.[2][3]

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound consists of a uracil base linked via an N-glycosidic bond to a 2'-deoxyribose sugar. The defining feature is the replacement of the 5'-hydroxyl group (-OH) with a hydrogen atom, resulting in a terminal methyl group.

dot graph { layout=neato; node [shape=none, margin=0]; edge [style=bold];

// Define nodes for atoms N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; N3 [label="N", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; O2 [label="O", pos="-2.3,1.25!"]; O4 [label="O", pos="0,-2.5!"]; H3 [label="H", pos="-2.3,-1.25!"];

// Ribose ring C1_ [label="C1'", pos="2.8,0!"]; C2_ [label="C2'", pos="4.1,1.0!"]; C3_ [label="C3'", pos="5.4,0!"]; C4_ [label="C4'", pos="4.1,-1.0!"]; O4_ [label="O4'", pos="2.8,-1.0!"];

// Ribose substituents C5_ [label="CH3", pos="5.0,-2.2!"]; // 5'-deoxy position OH3_ [label="OH", pos="6.7,0.5!"]; H1_ [label="H", pos="2.2,0.7!"]; H2_1 [label="H", pos="4.1,2.0!"]; H2_2 [label="H", pos="3.5,1.5!"]; H3_ [label="H", pos="5.9,-0.7!"]; H4_ [label="H", pos="3.5,-1.7!"];

// Uracil substituents H5 [label="H", pos="2.3,-1.25!"]; H6 [label="H", pos="2.3,1.25!"];

// Draw bonds for Uracil ring N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C2 -- O2 [style=double]; C4 -- O4 [style=double]; N3 -- H3;

// Draw bonds for Ribose ring C1_ -- C2_; C2_ -- C3_; C3_ -- C4_; C4_ -- O4_; O4_ -- C1_;

// Draw bonds for Ribose substituents C4_ -- C5_; C3_ -- OH3_; C1_ -- H1_; C2_ -- H2_1; C2_ -- H2_2; C3_ -- H3_; C4_ -- H4_;

// Draw Glycosidic bond N1 -- C1_ [label="β-glycosidic bond", labelloc=c, fontcolor="#34A853"];

// Draw Uracil ring double bonds C5 -- C6 [style=double]; } Caption: Chemical structure of this compound.

Physicochemical Data Summary

A molecule's physicochemical properties are critical for predicting its behavior in biological systems and for designing experimental protocols. The data for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]pyrimidine-2,4-dione | [4] |

| Molecular Formula | C₉H₁₂N₂O₅ | [4] |

| Molecular Weight | 228.20 g/mol | [2][4] |

| Exact Mass | 228.07462149 Da | [2][4] |

| CAS Number | 15958-99-3 | [3][4] |

| XLogP3 | -1.5 | [2] |

| Hydrogen Bond Donor Count | 3 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Topological Polar Surface Area | 99.1 Ų | [2] |

Synthesis and Chemical Reactivity

The synthesis of this compound and its analogs often starts from more readily available nucleosides like uridine or 2'-deoxyuridine. The core challenge in nucleoside chemistry is achieving regioselectivity, modifying one specific hydroxyl group in the presence of others.

A common strategy for creating 5'-modified analogs involves a three-step process:

-

Activation of the 5'-Hydroxyl Group: The primary 5'-hydroxyl group of a starting nucleoside (e.g., 2'-deoxyuridine) is more reactive than the secondary 3'-hydroxyl. It can be selectively converted into a good leaving group, often through tosylation. [5]2. Nucleophilic Substitution: The activated 5'-position is then susceptible to attack by a nucleophile. For instance, using sodium azide (NaN₃) yields a 5'-azido intermediate. [5]3. Final Modification/Reduction: The intermediate is then converted to the final product. A 5'-azido group can be reduced to a 5'-amino group via methods like the Staudinger reaction or catalytic hydrogenation. [5][6] Derivatives can be synthesized using various palladium-catalyzed coupling reactions, such as the Sonogashira coupling to create 5-alkynyl-2'-deoxyuridines. [7] dot graph { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", fontcolor="#4285F4"];

Start [label="2'-Deoxyuridine\n(Starting Material)"]; Step1 [label="Activation of 5'-OH\n(e.g., Tosylation)", shape=ellipse, fillcolor="#FBBC05"]; Intermediate1 [label="5'-O-Tosyl-2'-deoxyuridine"]; Step2 [label="Nucleophilic Substitution\n(e.g., with NaN3)", shape=ellipse, fillcolor="#FBBC05"]; Intermediate2 [label="5'-Azido-5'-deoxyuridine"]; Step3 [label="Reduction\n(e.g., Staudinger Reaction)", shape=ellipse, fillcolor="#FBBC05"]; End [label="5'-Amino-5'-deoxyuridine\n(Final Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1 -> Intermediate1; Intermediate1 -> Step2 -> Intermediate2; Intermediate2 -> Step3 -> End; }

Caption: General synthetic workflow for 5'-amino-5'-deoxyuridine.

Biological Role and Applications in Drug Development

While this compound itself is not a major biological player, its derivatives are of significant pharmacological interest. The primary mechanism of action for many nucleoside analogs involves their cellular uptake, phosphorylation by kinases, and subsequent interference with nucleic acid synthesis. [8]

Antiviral and Anticancer Activity

The strategy of modifying nucleosides has yielded numerous approved drugs.

-

5-Fluorodeoxyuridine (Floxuridine): This is a potent chemotherapeutic agent. [9]Its mechanism involves the inhibition of thymidylate synthase, a critical enzyme for DNA synthesis and repair. [9][10]This leads to a depletion of thymidine, halting DNA replication and inducing apoptosis in rapidly dividing cancer cells. [9][10]* 5-Iodo-2'-deoxyuridine (Idoxuridine): This halogenated nucleoside analog inhibits DNA synthesis and is used in antiviral research, particularly against herpes simplex virus. [11][12]* 5-Ethynyl-2'-deoxyuridine (EdU): EdU is a thymidine analog that gets incorporated into newly synthesized DNA. [13]Its primary use is not as a therapeutic but as a powerful research tool to label and detect proliferating cells in culture and in vivo with high sensitivity. [13][14][15]Unlike its predecessor BrdU, EdU detection uses "click chemistry," which is a milder process that preserves cellular architecture for subsequent analyses. [13]

Mechanism of Action: A Case Study of Floxuridine

The therapeutic effect of many this compound analogs is realized after intracellular metabolic activation.

-

Uptake: The prodrug (e.g., Doxifluridine) enters the cell.

-